2-(5-Ethyl-2-methoxyphenyl)acetonitrile chemical structure and properties
2-(5-Ethyl-2-methoxyphenyl)acetonitrile chemical structure and properties
An In-Depth Technical Guide to 2-(5-Ethyl-2-methoxyphenyl)acetonitrile: Structure, Properties, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive overview of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile, a substituted aromatic nitrile of significant interest as a versatile building block in synthetic organic chemistry and drug discovery. While specific experimental data for this molecule is not extensively published, this document, prepared from the perspective of a Senior Application Scientist, extrapolates its structural, physicochemical, and spectroscopic properties based on well-characterized analogs such as 2-methoxyphenylacetonitrile and general principles of physical organic chemistry. We present its chemical identity, predicted analytical profile, plausible synthetic pathways with detailed protocols, and discuss its potential reactivity and applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Chemical Identity and Structural Elucidation
2-(5-Ethyl-2-methoxyphenyl)acetonitrile belongs to the class of phenylacetonitriles, which are characterized by a cyanomethyl group (–CH₂CN) attached to a phenyl ring. The unique substitution pattern on the aromatic ring—an ethyl group at position 5 and a methoxy group at position 2—imparts specific electronic and steric properties that influence its reactivity and potential applications.
1.1. Nomenclature and Chemical Identifiers
-
IUPAC Name: 2-(5-Ethyl-2-methoxyphenyl)acetonitrile
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Molecular Formula: C₁₁H₁₃NO
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Molecular Weight: 175.23 g/mol
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CAS Number: A specific CAS number for this exact structure is not readily found in major databases, suggesting it is a novel or less-common research chemical. For reference, the related compound (2-methoxyphenyl)acetonitrile has CAS number 7035-03-2.[1][2][3][4]
1.2. Structural Analysis
The molecule's structure is defined by several key features:
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Aromatic Core: A benzene ring disubstituted at the 1, 2, and 5 positions.
-
Acetonitrile Moiety: A –CH₂CN group, which is a powerful functional group for synthetic transformations. The methylene bridge protons are acidic, and the nitrile can undergo hydrolysis or reduction.
-
Methoxy Group (–OCH₃): An electron-donating group at the ortho position relative to the acetonitrile substituent. This group influences the electronic environment of the aromatic ring and can participate in ortho-lithiation reactions.
-
Ethyl Group (–C₂H₅): An electron-donating alkyl group at the para position relative to the methoxy group, further modulating the ring's electronic properties.
1.3. Chemical Structure Visualization
Caption: 2D structure of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile.
Physicochemical and Spectroscopic Properties
The properties outlined below are predicted based on data from analogous compounds and established structure-property relationships.
2.1. Physical Properties
This data is extrapolated from known values for similar phenylacetonitrile derivatives. For instance, 2-methoxyphenylacetonitrile has a boiling point of 143 °C at 15 mmHg.[2] The addition of an ethyl group would be expected to increase the molecular weight and boiling point.
| Property | Predicted Value | Rationale / Comparative Data |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Phenylacetonitrile derivatives are typically liquids or low-melting solids at room temperature.[5] |
| Boiling Point | > 165 °C @ 27 hPa | Higher than 2-(methoxyphenyl)acetonitrile due to increased molecular weight. (Boiling point of the parent is 164-165 °C at 27 hPa).[6] |
| Density | ~1.04 - 1.06 g/cm³ @ 25 °C | Similar to the density of 2-methoxyphenylacetonitrile (1.054 g/cm³).[6] |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane); low water solubility. | Typical for moderately polar organic compounds.[7] |
| logP (Octanol/Water) | ~2.0 - 2.5 | Higher than 2-methoxyphenylacetonitrile (logP = 1.76) due to the hydrophobic ethyl group.[8] |
2.2. Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structure confirmation. The following predictions are based on standard chemical shift tables and data from related structures.[9][10][11][12]
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~7.1-7.3 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to complex splitting. We expect a doublet for the proton ortho to the ethyl group, a singlet-like signal for the proton between the ethyl and acetonitrile groups, and a doublet for the proton ortho to the methoxy group.
-
δ ~3.85 ppm (s, 3H): Methoxy (–OCH₃) protons.
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δ ~3.70 ppm (s, 2H): Methylene (–CH₂CN) protons.
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δ ~2.65 ppm (q, J ≈ 7.6 Hz, 2H): Ethyl methylene (–CH₂CH₃) protons.
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δ ~1.25 ppm (t, J ≈ 7.6 Hz, 3H): Ethyl methyl (–CH₂CH₃) protons.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
δ ~158 ppm: Aromatic carbon attached to the –OCH₃ group.
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δ ~140 ppm: Aromatic carbon attached to the ethyl group.
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δ ~125-130 ppm: Other aromatic carbons.
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δ ~118 ppm: Nitrile (–C≡N) carbon.
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δ ~115 ppm: Aromatic carbon attached to the –CH₂CN group.
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δ ~56 ppm: Methoxy (–OCH₃) carbon.
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δ ~28 ppm: Ethyl methylene (–CH₂CH₃) carbon.
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δ ~21 ppm: Methylene (–CH₂CN) carbon.
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δ ~16 ppm: Ethyl methyl (–CH₂CH₃) carbon.
-
-
Infrared (IR) Spectroscopy:
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~2250 cm⁻¹ (strong, sharp): C≡N (nitrile) stretch. This is a highly characteristic absorption for nitriles.[13]
-
~2850-3000 cm⁻¹ (medium): Aliphatic and aromatic C–H stretches.
-
~1600, 1500 cm⁻¹ (medium): Aromatic C=C ring stretches.
-
~1250 cm⁻¹ (strong): Asymmetric C–O–C (aryl ether) stretch from the methoxy group.[14]
-
-
Mass Spectrometry (EI):
-
m/z 175 (M⁺): Molecular ion peak.
-
m/z 160: [M-CH₃]⁺, loss of a methyl radical.
-
m/z 146: [M-C₂H₅]⁺, loss of an ethyl radical (Benzylic cleavage).
-
m/z 134: [M-CH₂CN]⁺, loss of the cyanomethyl radical.
-
Synthesis and Reactivity
Phenylacetonitriles are valuable synthetic intermediates due to the reactivity of both the nitrile and the active methylene group.[15]
3.1. Proposed Synthetic Pathway
A logical and efficient synthesis starts from a commercially available substituted phenol or benzaldehyde and proceeds via the formation of a benzyl halide, followed by cyanation.
Caption: Proposed synthetic workflow for 2-(5-Ethyl-2-methoxyphenyl)acetonitrile.
3.2. Experimental Protocol: Cyanation of 5-Ethyl-2-methoxybenzyl chloride
This protocol is a representative procedure based on established methods for converting benzyl halides to phenylacetonitriles.[13][16]
CAUTION: This reaction involves sodium cyanide, which is highly toxic. It should be performed only in a well-ventilated chemical fume hood by trained personnel. All glassware should be decontaminated with bleach solution after use.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) and dry acetone (100 mL).
-
Reaction Initiation: Begin vigorous stirring to create a fine suspension of the sodium cyanide.
-
Substrate Addition: Dissolve 5-Ethyl-2-methoxybenzyl chloride (1.0 equivalent) in 20 mL of dry acetone and add it dropwise to the stirred suspension over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 16-20 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.
-
Purification:
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(5-Ethyl-2-methoxyphenyl)acetonitrile.
-
3.3. Chemical Reactivity
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to form 2-(5-ethyl-2-methoxyphenyl)acetic acid under acidic or basic conditions. Alternatively, it can be reduced to 2-(5-ethyl-2-methoxyphenyl)ethanamine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
α-Alkylation: The methylene protons are acidic and can be removed by a strong base (e.g., NaH, LDA) to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.[17]
-
Aromatic Ring Substitution: The aromatic ring can undergo further electrophilic aromatic substitution. The existing ortho-methoxy and para-ethyl groups are activating and ortho-, para-directing, which will direct new substituents to the remaining open positions on the ring.
Applications in Research and Drug Development
Substituted phenylacetonitriles are critical intermediates in the synthesis of a wide range of pharmaceuticals.[18] Their utility stems from the versatility of the nitrile group, which serves as a precursor to amines, carboxylic acids, and other functional groups.
-
Scaffold for Bioactive Molecules: The 2-phenylacetonitrile core is present in numerous biologically active compounds. By modifying the substitution pattern on the phenyl ring, chemists can fine-tune the pharmacological properties of the resulting molecules.
-
Precursor to Pharmaceuticals: Analogous compounds like 4-methoxyphenylacetonitrile are key starting materials for the synthesis of drugs such as the antidepressant Venlafaxine.[18] This highlights the industrial relevance of this class of compounds.
-
Potential as Novel Chemical Probes: The specific substitution pattern of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile makes it a unique building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting various therapeutic areas, including CNS disorders, inflammation, and oncology.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(5-Ethyl-2-methoxyphenyl)acetonitrile is not available, the safety profile can be inferred from related compounds.
-
Hazards: Phenylacetonitrile derivatives are generally classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[7][19] They can cause skin and serious eye irritation.[7][19]
-
Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Avoid breathing vapors or dust.
-
In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[7]
-
-
Stability and Storage: The compound is expected to be stable under normal conditions.[19] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[19]
Conclusion
2-(5-Ethyl-2-methoxyphenyl)acetonitrile is a strategically designed chemical intermediate with significant potential for synthetic applications. This guide has provided a detailed, albeit predictive, analysis of its chemical structure, properties, and reactivity based on established chemical principles and data from analogous structures. The proposed synthetic routes and discussion of its chemical versatility underscore its value as a building block for creating complex molecules, particularly in the realm of pharmaceutical research and development. As with any novel chemical, appropriate safety measures and thorough analytical characterization are paramount for its successful and safe application.
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